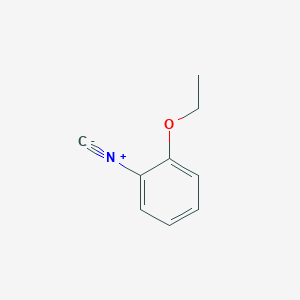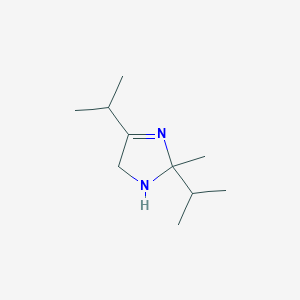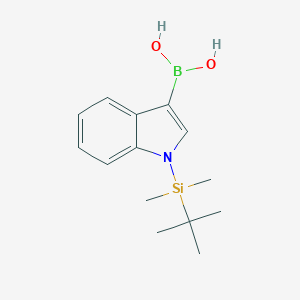![molecular formula C8H7NO2S B060917 [5-(2-噻吩基)-3-异噁唑基]甲醇 CAS No. 194491-44-6](/img/structure/B60917.png)
[5-(2-噻吩基)-3-异噁唑基]甲醇
描述
[5-(2-Thienyl)-3-isoxazolyl]methanol (5-TIOM) is an organic compound belonging to a class of organic compounds known as isoxazoles. It is a small molecule that has been studied for its potential therapeutic applications in various fields of research. 5-TIOM has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has also been identified as a potential inhibitor of NF-κB, a transcription factor involved in inflammation.
科学研究应用
Chemical Research
“[5-(2-Thienyl)-3-isoxazolyl]methanol” is a chemical compound with the linear formula C8H7NO2S . It’s used in chemical research, particularly in the synthesis of other complex compounds. Its unique structure makes it a valuable resource for researchers exploring new chemical reactions and pathways .
Biological Research
This compound has been identified as an AgrA-DNA binding inhibitor . AgrA is a response regulator that plays a crucial role in the virulence of certain bacteria, including Staphylococcus aureus . By inhibiting the binding of AgrA to DNA, “[5-(2-Thienyl)-3-isoxazolyl]methanol” could potentially disrupt the virulence mechanisms of these bacteria, making it a valuable tool in biological research .
Antibacterial Applications
Given its role as an AgrA-DNA binding inhibitor, “[5-(2-Thienyl)-3-isoxazolyl]methanol” has potential applications in the development of new antibacterial treatments . By disrupting the virulence mechanisms of harmful bacteria, this compound could potentially be used to treat bacterial infections .
Drug Discovery
“[5-(2-Thienyl)-3-isoxazolyl]methanol” could also play a role in drug discovery. Its unique properties and potential biological activity make it a candidate for further exploration in the search for new therapeutic agents .
Molecular Biology
In molecular biology, “[5-(2-Thienyl)-3-isoxazolyl]methanol” could be used to study the function of AgrA and related proteins. By inhibiting AgrA-DNA binding, researchers can gain insights into the role of this protein in bacterial virulence .
Biochemical Assays
“[5-(2-Thienyl)-3-isoxazolyl]methanol” could be used in biochemical assays to study the activity of AgrA and other similar proteins. Its ability to inhibit AgrA-DNA binding could be used to measure the activity of these proteins under various conditions .
作用机制
Target of Action
The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .
Mode of Action
Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.
属性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Thienyl)-3-isoxazolyl]methanol | |
CAS RN |
194491-44-6 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying [5-(2-Thienyl)-3-isoxazolyl]methanol in the context of Pseudomonas aeruginosa?
A: Pseudomonas aeruginosa is a gram-negative bacterium known for its resilience and ability to cause various infections, especially in individuals with compromised immune systems. FabA is an enzyme crucial for P. aeruginosa's fatty acid biosynthesis pathway, which is essential for bacterial survival and proliferation. The study investigates [5-(2-Thienyl)-3-isoxazolyl]methanol as a potential inhibitor of P. aeruginosa FabA []. By understanding how this compound interacts with FabA, researchers aim to develop novel antibacterial agents targeting this pathway, potentially leading to new treatments for P. aeruginosa infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



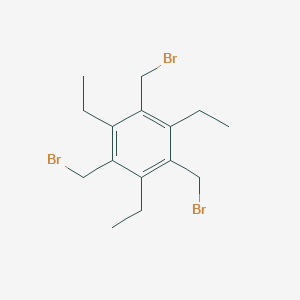
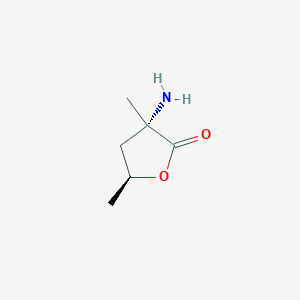
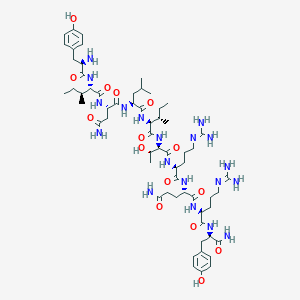
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
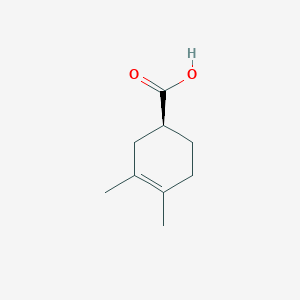
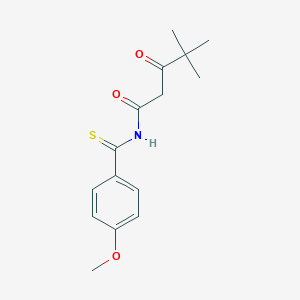
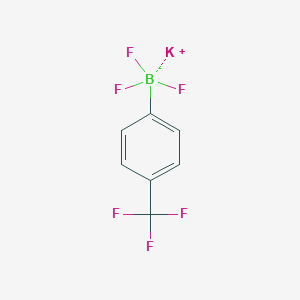

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
